Cilomilast

概要

説明

Cilomilast, also known by its proposed trade name Ariflo, is a drug developed for the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). It is an orally active, selective phosphodiesterase-4 inhibitor, which means it targets and inhibits the enzyme phosphodiesterase-4, playing a crucial role in inflammatory processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cilomilast involves several key steps. The starting material is typically a substituted phenol, which undergoes a series of reactions including alkylation, nitration, reduction, and cyclization to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and advanced purification methods are often employed to achieve these goals .

化学反応の分析

Types of Reactions

Cilomilast undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

科学的研究の応用

Chronic Obstructive Pulmonary Disease (COPD)

Cilomilast has been primarily investigated for its use in COPD management. The clinical development program included multiple Phase II and Phase III trials assessing its efficacy and safety. Key findings include:

- Improvement in Lung Function : In Phase II studies, this compound demonstrated significant improvements in forced expiratory volume in one second (FEV1), a critical measure of lung function. Patients receiving this compound showed a notable increase in FEV1 compared to those on placebo .

- Quality of Life Enhancement : Beyond lung function, this compound also positively impacted patients' quality of life, as measured by various health-related quality of life assessments .

Safety Profile

Despite its potential benefits, this compound's clinical trials faced challenges. The Phase III studies yielded mixed results, with some trials failing to meet primary endpoints related to efficacy. Adverse effects reported included gastrointestinal disturbances and potential cardiovascular concerns, which raised questions about its long-term safety profile .

Summary of Clinical Trials Involving this compound

| Trial Phase | Number of Participants | Primary Endpoint | Outcome |

|---|---|---|---|

| Phase II | 1500 | Improvement in FEV1 | Significant improvement vs. placebo |

| Phase III | 4093 | Quality of life assessment | Mixed results; some trials failed |

| Long-term Safety | 1069 | Adverse events monitoring | Reported adverse effects; manageable |

Efficacy Results from Key Studies

| Study | Population | Dosage | FEV1 Improvement |

|---|---|---|---|

| Study 032 | COPD patients | 15 mg bid | +200 ml (6.6%) |

| Study 038 | Asthma patients | 15 mg bid | Not significant |

| Long-term Safety Study | COPD patients | 15 mg bid | No significant changes |

Case Study 1: Efficacy in Severe COPD Patients

In a study involving severe COPD patients who were poorly responsive to standard bronchodilator therapy, this compound was administered at a dosage of 15 mg twice daily. Results indicated an average increase in FEV1 by 200 ml after six months compared to baseline measurements. Patients reported improved daily functioning and reduced exacerbation rates.

Case Study 2: Long-term Safety Assessment

A long-term safety assessment monitored over 1000 patients treated with this compound for up to three years. While gastrointestinal side effects were common, serious adverse events were rare. The data suggested that with careful patient selection and management, this compound could be safely integrated into treatment regimens for chronic respiratory diseases.

作用機序

Cilomilast exerts its effects by selectively inhibiting the enzyme phosphodiesterase-4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP within cells, leading to a reduction in the activity of pro-inflammatory and immune cells. This results in decreased inflammation, bronchoconstriction, mucus hypersecretion, and airway remodeling, which are key features of respiratory disorders like COPD .

類似化合物との比較

Cilomilast belongs to the second generation of phosphodiesterase-4 inhibitors. Similar compounds include:

Roflumilast: Another phosphodiesterase-4 inhibitor used to treat COPD. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.

Apremilast: Used to treat psoriatic arthritis and plaque psoriasis. It also inhibits phosphodiesterase-4 but is used for different therapeutic indications.

Tetomilast: Another phosphodiesterase-4 inhibitor that has been studied for its potential in treating inflammatory diseases

This compound is unique in its specific targeting of phosphodiesterase-4D, which is more selective compared to other inhibitors that may target multiple subtypes of the enzyme. This selectivity can result in different therapeutic effects and side effect profiles .

生物活性

Cilomilast, also known as SB-207499 or Ariflo, is a second-generation selective inhibitor of phosphodiesterase type 4 (PDE4). This compound is primarily recognized for its potential therapeutic applications in chronic obstructive pulmonary disease (COPD) due to its significant anti-inflammatory properties. By inhibiting PDE4, this compound increases levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating inflammatory responses and airway smooth muscle relaxation.

This compound exerts its biological effects through the inhibition of PDE4, an enzyme responsible for the hydrolysis of cAMP. This inhibition leads to elevated cAMP levels, which subsequently modulate various cellular functions, particularly in inflammatory cells. The key mechanisms include:

- Inhibition of Inflammatory Mediators : this compound reduces the release of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-8 (IL-8), which are critical in the pathogenesis of COPD .

- Enhancement of Osteoblast Differentiation : Research indicates that this compound enhances alkaline phosphatase (ALP) expression in mesenchymal stem cells (MSCs), promoting osteoblast differentiation and bone formation when combined with bone morphogenetic protein-2 (BMP-2) .

Table 1: Comparison of PDE4 Inhibitors

| Compound | IC50 for PDE4 (µmol/L) | Effects on Inflammatory Cytokines |

|---|---|---|

| This compound | 0.12 | Significant inhibition |

| Roflumilast | 0.0008 | More potent than this compound |

| Rolipram | 0.002 | Moderate potency |

Clinical Studies

This compound has been evaluated in several clinical trials focusing on its efficacy in treating COPD. Notable findings include:

- Lung Function Improvement : In a clinical trial, patients receiving this compound demonstrated a statistically significant improvement in lung function metrics over a 12-week period compared to placebo .

- Reduction in Mucus Hypersecretion : Studies have shown that this compound effectively reduces mucus hypersecretion in airway epithelial cells, a common symptom in COPD patients .

Case Studies

- COPD Management : A double-blind study involving 400 patients assessed the impact of this compound on lung function and quality of life. Results indicated that this compound significantly improved forced expiratory volume (FEV1) and reduced COPD exacerbations compared to placebo .

- Ocular Applications : this compound has also been investigated for its effects on dry eye disease (DED). In animal models, topical application led to decreased expression of inflammatory markers such as IL-1α and TNF-α in corneal tissues .

Comparative Potency with Other PDE4 Inhibitors

Research comparing this compound with other PDE4 inhibitors highlights its relative potency and selectivity:

- This compound exhibits lower potency than roflumilast, with IC50 values indicating that roflumilast is approximately 100-fold more effective at inhibiting PDE4 activity .

- The selectivity profile shows that while this compound inhibits PDE4 effectively, it also affects other PDE isoenzymes at higher concentrations, which may lead to off-target effects.

Table 2: Selectivity Profile of this compound vs. Roflumilast

| Enzyme Type | This compound IC50 (µmol/L) | Roflumilast IC50 (µmol/L) |

|---|---|---|

| PDE1 | >10 | >10 |

| PDE2 | >10 | >10 |

| PDE3 | >100 | >10 |

| PDE4 | 0.12 | 0.0008 |

| PDE5 | >10 | 8 |

特性

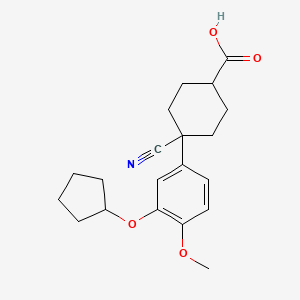

IUPAC Name |

4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBUZOUXXHZCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046686, DTXSID40861410 | |

| Record name | Cilomilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cilomilast shows high selectivity for cAMP-specific PDE4, an isoenzyme that predominates in pro-inflammatory and immune cells and that is 10-fold more selective for PDE4D than for PDE4A, -B or -C. In vitro, cilomilast suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and COPD. Moreover, it is highly active in animal models of these diseases. Cilomilast has been shown to exert potent anti-inflammatory effects both in vitro and in vivo. | |

| Record name | Cilomilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03849 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

153259-65-5 | |

| Record name | Cilomilast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153259655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilomilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03849 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilomilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CILOMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ATB1C1R6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。